molecular formula C6H11O4- B1243669 (S)-Mevalonate

(S)-Mevalonate

Cat. No.: B1243669
M. Wt: 147.15 g/mol
InChI Key: KJTLQQUUPVSXIM-LURJTMIESA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Mevalonate is the non-natural enantiomer of mevalonic acid, a fundamental precursor in the essential biosynthetic mevalonate pathway . This pathway is responsible for the production of sterol and non-sterol isoprenoids, such as cholesterol, dolichol, and coenzyme Q10, and provides substrates for the post-translational prenylation of proteins like small GTPases (e.g., Ras, Rho) . While the (R)-enantiomer is the natural intermediate in biosynthesis, this compound is a critical tool for studying enzyme stereospecificity, reaction mechanisms, and metabolic flux . Research indicates that the decarboxylation of mevalonate pyrophosphate by mevalonate pyrophosphate decarboxylase proceeds through a carbocationic transition state . The investigation of both enantiomers is valuable for probing the activity of pathway enzymes like mevalonate kinase and for understanding the regulatory dynamics of this pathway in health and disease. The mevalonate pathway itself is highly conserved and a central target of statin drugs . Its dysregulation is implicated in areas of oncological research, given that hyperactivation can provide cancer cells with metabolic products necessary for survival, growth, and metastasis . This product is presented as a high-purity chemical tool to support such advanced biochemical and pharmacological inquiries. FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or human consumption procedures.

Properties

Molecular Formula

C6H11O4-

Molecular Weight

147.15 g/mol

IUPAC Name

(3S)-3,5-dihydroxy-3-methylpentanoate

InChI

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/p-1/t6-/m0/s1

InChI Key

KJTLQQUUPVSXIM-LURJTMIESA-M

Isomeric SMILES

C[C@](CCO)(CC(=O)[O-])O

Canonical SMILES

CC(CCO)(CC(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Biotechnological Applications

(S)-Mevalonate serves as a key intermediate in the production of various bioactive compounds and materials through microbial fermentation. Its applications are highlighted in several areas:

  • Isoprenoid Production : The mevalonate pathway is harnessed to produce isoprenoids, which are vital for pharmaceuticals, fragrances, and biofuels. Engineered strains of Saccharomyces cerevisiae have been developed to enhance mevalonate production significantly. For instance, by integrating feedback-insensitive acetyl-CoA synthetase and repressing the squalene synthase gene (ERG9), researchers achieved production levels of 13.3 g/L of mevalonate, marking a substantial increase from previous yields .
  • Polymer Synthesis : this compound can be converted into various polymers such as polyhydroxybutyrate and farnesene. These polymers have applications in biodegradable plastics and sustainable materials .

Pharmaceutical Applications

The mevalonate pathway has been implicated in cancer biology, making this compound a target for therapeutic interventions:

  • Cancer Therapy : Research indicates that the mevalonate pathway is upregulated in several cancers, including breast and prostate cancer. Inhibitors targeting this pathway may improve therapeutic outcomes by disrupting cancer cell proliferation and survival mechanisms . Studies suggest that modulating this pathway could enhance the efficacy of existing cancer treatments by overcoming drug resistance .
  • Cholesterol Regulation : Given its role in cholesterol synthesis, this compound is also significant in cardiovascular health. Statins, which inhibit HMG-CoA reductase (the enzyme that catalyzes the conversion of HMG-CoA to this compound), are widely used to lower cholesterol levels and reduce cardiovascular disease risk .

Research Applications

This compound's role extends into fundamental research areas:

  • Metabolic Engineering : The manipulation of metabolic pathways involving this compound has been crucial for understanding cellular metabolism and developing engineered organisms for enhanced production of desired compounds . This includes studies on optimizing acetyl-CoA supply to boost mevalonate production.
  • Bioactive Compound Discovery : The exploration of this compound derivatives has led to the identification of new bioactive compounds with potential health benefits. For example, certain derivatives exhibit cytotoxic properties against various cancer cell lines, suggesting their potential as therapeutic agents .

Case Studies

StudyFocusFindings
Jullesson et al. (2021)Engineering S. cerevisiaeAchieved 13.3 g/L mevalonate production through metabolic engineering strategies .
PMC7947625 (2021)Cancer therapyDiscussed the role of the mevalonate pathway in oncogenesis and potential therapeutic targets .
PMC6223239 (2018)Adipocyte survivalHighlighted the necessity of the mevalonate pathway for adipocyte function and survival .

Chemical Reactions Analysis

Enzymatic Reactions

The key enzymes involved in the conversion of (S)-mevalonate through its metabolic pathway include:

Enzyme Reaction Description
Acetoacetyl-CoA thiolaseAcetyl-CoA + Acetyl-CoA → Acetoacetyl-CoACatalyzes the condensation of two acetyl-CoA molecules.
HMG-CoA synthaseAcetoacetyl-CoA + Acetyl-CoA → HMG-CoACombines acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA.
HMG-CoA reductaseHMG-CoA + NADPH → this compound + NADP+Reduces HMG-CoA to this compound; this is a rate-limiting step in cholesterol synthesis.
Mevalonate-5-kinaseThis compound + ATP → Mevalonate-5-phosphatePhosphorylates mevalonate at the 5-OH position using ATP.
Mevalonate-3-kinaseMevalonate + ATP → Mevalonate-3-phosphatePhosphorylates mevalonate at the 3-OH position using ATP.
Mevalonate-3-phosphate-5-kinaseMevalonate-3-phosphate + ATP → Mevalonate-5-pyrophosphateConverts mevalonate-3-phosphate to mevalonate-5-pyrophosphate through phosphorylation.
Phosphomevalonate kinaseMevalonate-5-phosphate + ATP → Mevalonate-5-pyrophosphateFurther phosphorylates mevalonate-5-phosphate using ATP.
Mevalonate-5-pyrophosphate decarboxylaseMevalonate-5-pyrophosphate → Isopentenyl pyrophosphate + CO2Decarboxylates mevalonate-5-pyrophosphate to yield isopentenyl pyrophosphate (IPP).
Isopentenyl pyrophosphate isomeraseIsopentenyl pyrophosphate → Dimethylallyl pyrophosphateConverts IPP into dimethylallyl pyrophosphate, which is essential for further isoprenoid synthesis.

Pathways and Variations

There are variations in the mevalonate pathway among different organisms:

  • In eukaryotes, this compound undergoes two phosphorylation steps before decarboxylation.

  • In archaea, a single phosphorylation occurs before decarboxylation, followed by another phosphorylation step.

These variations highlight the adaptability of metabolic pathways across different life forms.

Kinetic Parameters

Research has shown that the kinetic parameters for enzymes involved in the mevalonate pathway can vary significantly based on substrate concentration and environmental conditions:

  • The maximum velocity (VmaxV_{max}) and Michaelis constant (KmK_m) for various substrates have been determined using nonlinear regression fits to the Michaelis-Menten equation.

  • For example, studies on mevalonate kinase from Staphylococcus aureus indicated that it has a VmaxV_{max} that varies with ATP concentration, suggesting optimal activity within a specific pH range .

Enzyme Inhibition

Inhibition studies have revealed competitive inhibition patterns for certain substrates like farnesyl pyrophosphate (FPP) against ATP in the context of mevalonate kinase activity . This information is critical for understanding how regulation occurs within this pathway and could have implications for drug development targeting cholesterol synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Enzymatic Reactivity

Studies on mevalonate analogues in Streptococcus enzymes (mevalonate kinase, MK; phosphomevalonate kinase, PMK) reveal that R-group geometry and size significantly impact reaction rates:

  • Methylene chain elongation :
    • A 1-carbon increase (e.g., compound b ) marginally reduces reactivity.
    • A 2-carbon increase (compound c ) reduces reactivity substantially.
    • A 3-carbon increase (compound e ) causes profound inhibition .
  • Branched R-groups : Compounds with branched structures (e.g., 2g , 2i , 2h , 2f ) exhibit near-complete exclusion from enzyme active sites due to steric hindrance .

Table 1: Reactivity of Mevalonate Analogues with MK/PMK

Compound R-Group Modification Relative Reactivity (%)
(S)-Mevalonate None (native) 100
b +1 methylene 85–90
c +2 methylene 40–50
e +3 methylene <10

Competitive Inhibitors of Mevalonate Pathway Enzymes

Mevalonate Diphosphate Decarboxylase (MDD) Inhibitors
  • Eriochrome compounds (EBA, Eriochrome B/T): Competitive inhibitors of mevalonate diphosphate (Ki = 0.6–2.7 μM). Non-competitive with ATP, indicating selective binding to the mevalonate diphosphate site . Inhibit bacterial growth (S. epidermidis MIC50 = 31–350 μM) .
  • Fluorinated analogues :
    • 6-Fluoromevalonate diphosphate inhibits human MDD with Ki = 62 nM , highlighting the role of electronegative substitutions in enhancing binding affinity .
HMG-CoA Reductase Inhibitors
  • β-Hydroxybutyrate (Ki = 0.8 mM) and 3-hydroxy-3-methylglutarate (Ki = 4.5 mM) competitively inhibit Pseudomonas mevalonii HMG-CoA reductase, though with lower potency than this compound (Km = 0.26 mM) .

Table 2: Inhibition Constants of Key Compounds

Compound Target Enzyme Ki/Km (μM) Organism
This compound MDD 28.9 (Km) Human
6-Fluoromevalonate diphosphate MDD 0.062 Human
Eriochrome Black A (EBA) MDD 0.6–2.7 S. epidermidis
β-Hydroxybutyrate HMG-CoA reductase 800 P. mevalonii

Metabolic Fate and Pathway Crosstalk

Renal Metabolism of Mevalonate

In mammals, 74% of circulating mevalonate is metabolized via the sterol pathway (cholesterol synthesis), while 26% enters the non-sterol (shunt) pathway for isoprenoid production. The kidneys are the primary site for both pathways, contributing ~60% of shunt pathway activity .

Alternative Pathways: Non-Mevalonate (MEP) Pathway

The methylerythritol phosphate (MEP) pathway , found in plants and bacteria, bypasses mevalonate and uses CDP-ME kinase (structurally homologous to mevalonate kinase) to produce IPP. Despite divergent substrates, both pathways share GHMP-superfamily kinases with conserved catalytic residues (e.g., Lys8, Asp125) .

Functional Comparisons in Cellular Physiology

Statins vs. Mevalonate in Cell Cycle Regulation

  • Statins (e.g., simvastatin) block HMG-CoA reductase, depleting mevalonate-derived isoprenoids and inducing G1 arrest.
  • Direct mevalonate supplementation restores cell proliferation but cannot fully rescue statin-induced apoptosis, indicating distinct roles for downstream isoprenoids .

Synergistic Drug Interactions

  • Fluvastatin combined with nelfinavir or honokiol enhances tumor cell death by blocking SREBP2-mediated feedback in the mevalonate pathway .

Preparation Methods

Table 1: Enzymatic Resolution of (R/S)-Mevalonate Using S. aureus Mevalonate Kinase

ParameterValue
Substrate (R/S-mevalonate)370 mM
ATP concentration50 mM
Conversion of (R)-isomer71%
Residual this compound185 mM (99% enantiomeric excess)
Reference

The reaction achieves 71% conversion of the (R)-isomer, leaving this compound at 185 mM with 99% enantiomeric excess. Substrate inhibition occurs at mevalonate concentrations >2.88 mM, necessitating controlled batch processing. The kinase’s pH optimum (7.0–8.5) and competitive inhibition by farnesyl pyrophosphate (Ki=136μMK_i = 136 \mu M) further guide reactor design.

Microbial Resolution via Pseudomonas sp. Strain M

Pseudomonas sp. strain M metabolizes (R)-mevalonate preferentially, enabling microbial resolution. When grown on glucose and (R/S)-mevalonate, the strain exhibits biphasic growth: glucose is consumed first, followed by (R)-mevalonate. Transport assays reveal a 40–65-fold induction of mevalonate uptake in mevalonate-grown cells, with a KmK_m of 25 μM for the active isomer. After 45–50% of the racemic mixture is depleted, growth ceases, indicating exclusive (R)-isomer consumption (Fig. 1).

Analytical Validation of Enantiomeric Purity

Enantiomeric excess is quantified using chiral HPLC with a Crownpak CR(+) column, resolving (R)- and this compound within 15 minutes. Nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) provides complementary validation, distinguishing enantiomers via split signals in the 13C^{13}\text{C} spectrum.

Scalability and Industrial Considerations

Enzymatic and microbial methods dominate industrial production due to scalability. The enzymatic platform in achieves 375 mM (R/S)-mevalonate processing with a 77% yield of (S)-isomer, while microbial fermentation in offers continuous extraction capabilities. Key challenges include:

  • Substrate Inhibition : Addressed via fed-batch reactors in enzymatic systems.

  • Byproduct Accumulation : Pyruvate and CO₂ in microbial systems require gas-liquid separation modules .

Q & A

Basic Research Questions

Q. What are the primary methodologies for quantifying (S)-mevalonate in biological samples, and how do their sensitivity and specificity compare?

  • Answer : The Bradford assay (protein-dye binding) is commonly used for indirect quantification of mevalonate pathway intermediates via protein analysis, though it lacks specificity for mevalonate itself . Direct quantification requires advanced techniques like HPLC-MS/MS , which achieves sub-nanomolar sensitivity for mevalonate and its phosphorylated derivatives (e.g., mevalonate-5-diphosphate) . For isotopic tracing, 13C^{13}\text{C}-labeled mevalonate standards are essential to track flux through the pathway .

Q. How can researchers design experiments to assess the regulatory role of this compound in cholesterol biosynthesis?

  • Answer : Key approaches include:

  • Pharmacological inhibition : Use statins (HMG-CoA reductase inhibitors) to block endogenous mevalonate production, then supplement with exogenous this compound to rescue downstream sterol synthesis .
  • Isotopic labeling : Track 14C^{14}\text{C}-mevalonate incorporation into cholesterol via scintillation counting .
  • Gene knockdown : CRISPR/Cas9 targeting of mevalonate kinase (MVK) to study compensatory pathways .

Q. What are the critical controls required when studying mevalonate pathway intermediates in cell culture models?

  • Answer : Controls should include:

  • Negative controls : Cells treated with pathway inhibitors (e.g., 6-fluoromevalonate) to block downstream conversions .
  • Solvent controls : Account for vehicle effects (e.g., DMSO in inhibitor studies).
  • Purity validation : NMR or LC-MS verification of synthetic this compound to exclude enantiomeric contamination .

Advanced Research Questions

Q. How should researchers resolve contradictions in data linking this compound to both pro- and anti-inflammatory responses?

  • Answer : Contradictions arise from cell-type-specific effects and off-target pathway modulation. To address this:

  • Dose-response profiling : Test mevalonate concentrations across physiological (nM-µM) and supraphysiological (mM) ranges .
  • Pathway-specific inhibitors : Use farnesyltransferase inhibitors (e.g., tipifarnib) to isolate the role of protein prenylation vs. sterol synthesis .
  • Single-cell RNA-seq : Identify subpopulations with divergent inflammatory responses to mevalonate .

Q. What experimental strategies can elucidate the structural and functional roles of residues in mevalonate diphosphate decarboxylase (MDD)?

  • Answer :

  • Site-directed mutagenesis : Target conserved polar residues (e.g., R161 and N17 in human MDD) to assess substrate binding and catalysis .
  • Competitive inhibition assays : Use analogs like 6-fluoromevalonate diphosphate (Ki=62 nMK_i = 62 \ \text{nM}) to probe active-site interactions .
  • Crystallography : Resolve MDD structures (e.g., 2.4 Å resolution) to map mevalonate diphosphate binding pockets .

Q. How can researchers optimize protocols for detecting non-sterol isoprenoids derived from this compound in complex matrices?

  • Answer :

  • Sample preparation : Acidic extraction (pH 2–3) to stabilize labile intermediates like isopentenyl pyrophosphate .
  • Chromatographic separation : Use reverse-phase C18 columns with ion-pairing agents (e.g., tributylamine) for phosphorylated metabolites .
  • Validation : Spike recovery experiments with deuterated internal standards (e.g., d7_7-mevalonate) to quantify extraction efficiency .

Q. What statistical approaches are recommended for meta-analysis of mevalonate pathway studies across heterogeneous datasets?

  • Answer :

  • Effect-size harmonization : Convert disparate metrics (e.g., fold-change, absolute concentrations) to standardized mean differences .
  • Subgroup analysis : Stratify by organism (e.g., C. elegans vs. mammalian models) or disease context (e.g., cancer vs. cardiovascular) .
  • Sensitivity testing : Exclude studies with high risk of bias (e.g., incomplete blinding in in vivo trials) .

Methodological Guidance

Q. How to validate the specificity of antibodies targeting mevalonate pathway enzymes?

  • Answer :

  • Knockout validation : Use CRISPR-edited cell lines lacking the target enzyme (e.g., MVK-KO) to confirm antibody signal loss .
  • Competitive ELISA : Pre-incubate antibodies with recombinant protein to block binding .
  • Cross-reactivity screening : Test against phylogenetically related enzymes (e.g., decarboxylases from bacterial homologs) .

Q. What are the best practices for ensuring reproducibility in mevalonate pathway studies?

  • Answer :

  • Detailed protocols : Report buffer compositions, incubation times, and equipment models (e.g., HPLC column lot numbers) .
  • Data transparency : Deposit raw metabolomics datasets in repositories like MetaboLights .
  • Reagent validation : Certify commercial this compound purity via chiral chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Mevalonate
Reactant of Route 2
(S)-Mevalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.